molecular formula C3H7CaO4P B1673570 Fosfomycin calcium CAS No. 26016-98-8

Fosfomycin calcium

Cat. No. B1673570
CAS RN: 26016-98-8
M. Wt: 178.14 g/mol
InChI Key: XXIDJCLHAMGLRU-LJUKVTEVSA-N
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Description

Fosfomycin calcium is a broad-spectrum antibiotic that has been in clinical use since the 1970s. It is a phosphonic acid derivative that inhibits bacterial cell wall synthesis by targeting the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA). This compound is effective against both Gram-positive and Gram-negative bacteria, making it a valuable tool in the treatment of various bacterial infections .

Scientific Research Applications

Fosfomycin calcium has a wide range of scientific research applications:

Mechanism of Action

Fosfomycin calcium exerts its bactericidal effects by binding covalently to a cysteine residue in the active site of the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA). This binding inactivates the enzyme, preventing the formation of N-acetylmuramic acid, a crucial component of the bacterial cell wall. As a result, bacterial cell wall synthesis is inhibited, leading to cell lysis and death .

Safety and Hazards

Fosfomycin calcium is toxic and can cause irritation to the skin and eyes . It is recommended to avoid inhalation and contact with skin, eyes, and clothing . Protective clothing, gloves, and eye/face protection should be worn when handling this substance .

Future Directions

There is great interest in exploring the usefulness of fosfomycin for indications beyond the treatment of urinary tract infections . Future studies should include the evaluation of dosing regimens in patients with chronic renal failure and in hemodialysed patients .

Biochemical Analysis

Biochemical Properties

Fosfomycin calcium effectively inhibits the initial step in peptidoglycan biosynthesis by blocking the enzyme, MurA, in both Gram-positive and Gram-negative bacteria . This unique mechanism of action, along with its low toxicity, broad spectrum of antibacterial activity, excellent pharmacodynamic/pharmacokinetic properties, and good bioavailability, has led to its approval for clinical use in the treatment of urinary tract bacterial infections in many countries .

Cellular Effects

This compound has a broad spectrum of activity and is active against both gram-positive and gram-negative bacteria . It reduces the adhesion of bacterial cells to urinary epithelial cells . The adhesion of Streptococcus pneumoniae and Haemophilus influenzae to respiratory epithelial cells is also reduced .

Molecular Mechanism

This compound exerts its effects at the molecular level by irreversibly inhibiting an early stage in cell wall synthesis . It blocks the enzyme MurA, which is involved in the initial step of peptidoglycan biosynthesis in both Gram-positive and Gram-negative bacteria .

Temporal Effects in Laboratory Settings

Studies with this compound have shown that before reaching the small intestine, fosfomycin undergoes acid-catalyzed hydrolysis in the stomach, where intragastric acidity and gastric emptying rate can affect the extent of fosfomycin’s hydrolytic degradation and—consequently—its bioavailability .

Dosage Effects in Animal Models

In post-weaning piglets, this compound pharmacokinetics and bioavailability were studied after oral administration at 30 mg/kg of bodyweight . The T1/2 was of 1.80 ± 0.89 h. Cmax, Tmax and bioavailability were 3.60 ± 0.96 μg/mL, 3.00 ± 0.00 h and 20.0 ± 1.85 %, respectively .

Metabolic Pathways

This compound is a phosphoenolpyruvate analog and contains a phosphonic group and an epoxide ring . It effectively inhibits the initial step in peptidoglycan biosynthesis by blocking the enzyme, MurA .

Transport and Distribution

This compound is transported into the bacterial cytoplasm via the alpha glycerophosphate transport system . It does not bind to plasma proteins and is cleared via the kidneys . Due to its extensive tissue penetration, fosfomycin may be indicated for infections of the CNS, soft tissues, bone, lungs, and abscesses .

Subcellular Localization

This compound is a small molecule that can easily penetrate bacterial cells to exert its effects . It acts inside the bacterial cytoplasm by inhibiting cell wall and early murein/peptidoglycan synthesis in proliferating bacteria .

Preparation Methods

Synthetic Routes and Reaction Conditions: Fosfomycin calcium can be synthesized from fosfomycin phenylethylamine salt. The process involves dissolving fosfomycin phenylethylamine salt in sodium hydroxide solution to form fosfomycin sodium salt solution. This solution is then reacted with calcium chloride solution to produce this compound .

Industrial Production Methods: In industrial settings, this compound is prepared by mixing fosfomycin phenylethylamine salt with calcium hydroxide in a three-necked flask, followed by stirring at 30-40°C for several hours. The mixture is then filtered, and the resulting filter cake is washed and dried to obtain this compound with a high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Fosfomycin calcium undergoes various chemical reactions, including:

    Oxidation: Fosfomycin can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups in fosfomycin.

    Substitution: Substitution reactions can introduce new functional groups into the fosfomycin molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products: The major products formed from these reactions include various fosfomycin derivatives with altered antibacterial properties .

Comparison with Similar Compounds

Fosfomycin calcium is unique among antibiotics due to its phosphonic acid structure and its ability to inhibit MurA. Similar compounds include:

This compound stands out due to its broad-spectrum activity, low toxicity, and effectiveness against multidrug-resistant bacteria, making it a valuable antibiotic in both clinical and research settings .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Fosfomycin calcium involves the conversion of Fosfomycin tromethamine to Fosfomycin calcium. This is achieved by reacting Fosfomycin tromethamine with calcium chloride and sodium hydroxide.", "Starting Materials": [ "Fosfomycin tromethamine", "Calcium chloride", "Sodium hydroxide" ], "Reaction": [ "Step 1: Dissolve Fosfomycin tromethamine in water.", "Step 2: Add calcium chloride to the solution and mix well.", "Step 3: Add sodium hydroxide to the mixture and stir for several hours.", "Step 4: Filter the resulting precipitate and wash with water.", "Step 5: Dry the product to obtain Fosfomycin calcium." ] }

Fosfomycin exerts its bactericidal effects by binding covalently to a cysteine in the active site of the UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) enzyme, rendering it inactive. By preventing MurA from catalyzing the condensation of phosphoenolpyruvate (PEP) with UDP-N-acetylglucosamine (UNAG), fosfomycin inhibits the production of the peptidoglycan precursor UDP N-acetylmuramic acid (UDP-MurNAc). Ultimately, the first step of bacterial cell wall synthesis is disrupted. In _Escherichia coli_, fosfomycin gains entry into bacterial cells via two mechanisms: the L-alpha-glycerophosphate system and the hexose-6-phosphate transporter system. Fosfomycin also has important effects on cell adhesion. For example, the adhesion of bacterial cells to urinary epithelial cells is reduced in the presence of fosfomycin. The adhesion of _Streptococcus pneumoniae_ and _Haemophilus influenzae_ to respiratory epithelial cells is also reduced

CAS RN

26016-98-8

Molecular Formula

C3H7CaO4P

Molecular Weight

178.14 g/mol

IUPAC Name

calcium;[(2S,3R)-3-methyloxiran-2-yl]-dioxido-oxo-λ5-phosphane

InChI

InChI=1S/C3H7O4P.Ca/c1-2-3(7-2)8(4,5)6;/h2-3H,1H3,(H2,4,5,6);/t2-,3+;/m0./s1

InChI Key

XXIDJCLHAMGLRU-LJUKVTEVSA-N

Isomeric SMILES

C[C@H]1[C@H](O1)P(=O)(O)O.[Ca]

SMILES

CC1C(O1)P(=O)([O-])[O-].[Ca+2]

Canonical SMILES

CC1C(O1)P(=O)(O)O.[Ca]

Appearance

Solid powder

melting_point

94 °C

Other CAS RN

26016-98-8

physical_description

Solid

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

4.69e+01 g/L

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Calcium fosfomycin;  AN-8336;  CS-4631;  AN8336;  CS4631;  AN 8336;  CS 4631

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does fosfomycin calcium exert its antibacterial effect?

A1: [, , ] Fosfomycin acts by inhibiting the first committed step in bacterial cell wall biosynthesis. It irreversibly binds to UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), the enzyme responsible for catalyzing the transfer of enolpyruvate from phosphoenolpyruvate to UDP-N-acetylglucosamine. This disrupts the formation of UDP-N-acetylmuramic acid (UDP-MurNAc), an essential component of peptidoglycan. Without peptidoglycan, bacteria lose their structural integrity and become susceptible to lysis.

Q2: What makes fosfomycin effective against a broad range of bacteria?

A2: [] MurA, the target enzyme of fosfomycin, is highly conserved across both Gram-positive and Gram-negative bacteria. This similarity in the active site of MurA across bacterial species contributes to fosfomycin's broad-spectrum activity.

Q3: Is there any spectroscopic data available for this compound?

A4: [, , ] Several research papers mentioned the use of High-Performance Liquid Chromatography (HPLC) coupled with various detection methods like Evaporative Light Scattering Detection (ELSD) and tandem mass spectrometry (LC-MS/MS) for the quantification of this compound and its related substances. These techniques provide valuable information about the compound's structure and purity.

Q4: What is the bioavailability of this compound?

A5: [, ] this compound exhibits lower bioavailability compared to other formulations like fosfomycin trometamol. Its bioavailability is approximately half that of fosfomycin trometamol, ranging between 18% to 29%.

Q5: How is this compound eliminated from the body?

A7: [] Fosfomycin is primarily excreted unchanged in the urine. The high urinary recovery rate makes it particularly effective in treating urinary tract infections.

Q6: What types of infections is this compound commonly used to treat?

A8: [, , , ] this compound is often used to treat urinary tract infections (UTIs), particularly uncomplicated cystitis in women. It is also considered a potential treatment option for infections caused by multidrug-resistant bacteria, given its unique mechanism of action.

Q7: Are there any known resistance mechanisms to fosfomycin?

A9: [, ] While resistance to fosfomycin remains relatively low, it can develop through mutations in the MurA enzyme, reducing its binding affinity to fosfomycin. Additionally, bacteria can develop mechanisms to reduce fosfomycin uptake, limiting its intracellular concentration.

Q8: Are there different formulations of fosfomycin available?

A11: [, , , ] Yes, aside from this compound, there's fosfomycin trometamol, a formulation with higher bioavailability. Researchers are exploring other formulations like freeze-dried tablets and orally disintegrating tablets to enhance patient compliance and improve drug delivery.

Q9: What analytical methods are used to study this compound?

A12: [, , , , , , ] Researchers utilize various techniques to analyze this compound, including:

    Q10: What are the areas of ongoing research related to this compound?

    A13: [, , , , , , , , , , ] Current research focuses on:

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